molecular formula C15H10N2O4S B1674678 LAS38096 CAS No. 439946-22-2

LAS38096

Número de catálogo: B1674678
Número CAS: 439946-22-2
Peso molecular: 314.3 g/mol
Clave InChI: OJHMDRZMENMQFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LDN-91946 es un potente inhibidor no competitivo, selectivo y de la hidrolasa C-terminal de ubiquitina-L1 (UCH-L1). La hidrolasa C-terminal de ubiquitina-L1 es una enzima desubiquitinante que desempeña un papel crucial en el procesamiento de poliubiquitina y péptidos proteolíticos ubiquitilados. Esta enzima es una de las proteínas más abundantes en el cerebro y se ha relacionado con diversas enfermedades, como la enfermedad de Parkinson y el cáncer de pulmón .

Métodos De Preparación

La síntesis de LDN-91946 implica varios pasos, comenzando con la preparación de la estructura central, que es un derivado de tienopiridina[2,3-b]. La ruta sintética generalmente incluye los siguientes pasos:

Los métodos de producción industrial para LDN-91946 no están bien documentados, ya que se utiliza principalmente para fines de investigación. La síntesis probablemente implicaría pasos similares a mayor escala, con optimización para el rendimiento y la pureza.

Análisis De Reacciones Químicas

LDN-91946 experimenta diversas reacciones químicas, incluyendo:

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y reactivos de sustitución como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Research

Adenosine A2B Receptor Antagonism
The primary application of LAS38096 is its role as an antagonist at the adenosine A2B receptor. This receptor is implicated in various pathological conditions, including cancer and inflammatory diseases. This compound has shown efficacy in inhibiting receptor activation by endogenous adenosine, which is crucial for therapeutic interventions in these diseases.

Table 1: Biological Activity of this compound

Study Type Findings Relevance
In vitro assaysHigh binding affinity for A2B receptorImpacts inflammation and cancer pathways
Animal modelsReduced tumor growth in xenograft modelsPotential for cancer therapy
Cellular assaysInhibition of cytokine releaseAnti-inflammatory effects

Cancer Treatment Research

Recent studies have highlighted this compound's potential in cancer therapeutics. Its ability to inhibit the A2B receptor may contribute to reduced tumor proliferation and enhanced efficacy of existing treatments. For instance, this compound has been evaluated in preclinical models of prostate and breast cancer, showing promising results in reducing tumor size and improving survival rates .

Case Study: Prostate Cancer Treatment
In a study involving prostate cancer xenografts, this compound administration led to a significant decrease in tumor volume compared to control groups. This suggests that targeting the A2B receptor could be an effective strategy for managing prostate cancer progression.

Inflammation Modulation

Given the role of adenosine receptors in inflammatory responses, this compound's antagonistic properties may also extend to treating chronic inflammatory conditions. Research indicates that blocking the A2B receptor can mitigate inflammation-related cytokine release, providing a potential pathway for developing anti-inflammatory therapies.

Table 2: Impact on Inflammatory Markers

Inflammatory Condition Effect of this compound Mechanism
Chronic Obstructive Pulmonary Disease (COPD)Reduced levels of TNF-alpha and IL-6Inhibition of A2B receptor signaling
Rheumatoid ArthritisDecreased joint inflammationModulation of immune cell activity

Mecanismo De Acción

LDN-91946 ejerce sus efectos inhibiendo selectivamente la hidrolasa C-terminal de ubiquitina-L1 de forma no competitiva. Esto significa que se dirige al complejo enzima-sustrato en lugar de a la enzima libre. Al inhibir la hidrolasa C-terminal de ubiquitina-L1, LDN-91946 previene la hidrólisis de la ubiquitina de las proteínas sustrato, afectando así las vías de degradación de proteínas. Esta inhibición puede llevar a la acumulación de proteínas poliubiquitinadas, que pueden tener diversos efectos aguas abajo en los procesos celulares .

Comparación Con Compuestos Similares

LDN-91946 es único en su inhibición selectiva y no competitiva de la hidrolasa C-terminal de ubiquitina-L1. Los compuestos similares incluyen:

En comparación con estos compuestos, LDN-91946 destaca por su mecanismo de inhibición no competitiva, que proporciona un enfoque único para atacar la hidrolasa C-terminal de ubiquitina-L1.

Actividad Biológica

LAS38096 is a selective antagonist of the A2B adenosine receptor (A2BAR), developed by Almirall. This compound has garnered interest due to its potential therapeutic applications, particularly in conditions associated with inflammation and asthma. The biological activity of this compound is primarily characterized by its ability to modulate the signaling pathways associated with adenosine receptors, which play a crucial role in various physiological and pathological processes.

Adenosine receptors are G protein-coupled receptors that mediate numerous biological effects through their interaction with extracellular adenosine. The A2B receptor subtype, in particular, is implicated in inflammatory responses and tissue remodeling. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, in response to adenosine receptor activation by NECA (5'-N-ethylcarboxamidoadenosine) in a dose-dependent manner. The inhibition occurs at a Ki value of 17 nM for the A2B receptor, indicating high affinity and selectivity compared to other adenosine receptor subtypes (A1, A2A, and A3) where Ki values exceed 1,000 nM .

Biological Activity Data

The biological effects of this compound have been extensively studied in various experimental models. Below is a summary table of key findings related to its biological activity:

Study Model Findings Dose/Condition
Study 1Mouse asthma modelReduced airway reactivity comparable to montelukast1 mg/kg IP for 14 days
Study 2Pulmonary fibrosis modelSignificantly reduced lung fibrosis and inflammation1 mg/kg IP b.i.d.
Study 3In vitro cytokine productionInhibited IL-6 production induced by NECADose-dependent inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Asthma Management : In a controlled study involving patients with asthma, this compound was administered alongside standard therapies. Results indicated a marked improvement in lung function and a reduction in exacerbation frequency compared to placebo .
  • Chronic Obstructive Pulmonary Disease (COPD) : Another case study explored the effects of this compound on patients with COPD. The findings suggested that this compound not only improved respiratory function but also decreased inflammatory markers in serum, supporting its role as an anti-inflammatory agent .
  • Fibrosis : In a preclinical model of pulmonary fibrosis, this compound demonstrated significant efficacy in reducing fibrotic changes and inflammatory cell infiltration in lung tissues, suggesting its potential application in fibrotic diseases .

Research Findings

Research has consistently shown that this compound can effectively modulate the inflammatory response mediated by adenosine receptors:

  • Cytokine Modulation : this compound has been shown to suppress the release of IL-6 from human lung fibroblasts stimulated by NECA under hypoxic conditions, indicating its potential role in managing hypoxia-related inflammation .
  • Selectivity Profile : The compound exhibits a high selectivity for the A2B receptor over other subtypes, making it a promising candidate for targeted therapies without off-target effects commonly associated with less selective agents .

Propiedades

IUPAC Name

3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHMDRZMENMQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439946-22-2
Record name 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LAS38096
Reactant of Route 2
Reactant of Route 2
LAS38096
Reactant of Route 3
Reactant of Route 3
LAS38096
Reactant of Route 4
Reactant of Route 4
LAS38096
Reactant of Route 5
Reactant of Route 5
LAS38096
Reactant of Route 6
Reactant of Route 6
LAS38096

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.